molecular formula C20H24N4O2 B1392492 Tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate CAS No. 1242974-44-2

Tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate

Cat. No.: B1392492
CAS No.: 1242974-44-2
M. Wt: 352.4 g/mol
InChI Key: JFSQDZMRYAWTDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C20H24N4O2 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of Bruton’s tyrosine kinase (BTK). This compound has shown potent BTK inhibition with IC50 values in the nanomolar range . It interacts with various enzymes and proteins, including BTK, by binding to the active site and inhibiting its activity. This interaction is crucial for its potential therapeutic effects, particularly in the treatment of diseases where BTK plays a key role, such as certain types of cancer and autoimmune disorders .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cellular assays, this compound has demonstrated significant potency in inhibiting BTK activity in U937 and Ramos cells . This inhibition leads to alterations in cell signaling pathways, particularly those involved in cell proliferation and survival. The compound’s impact on gene expression and cellular metabolism further underscores its potential as a therapeutic agent, as it can modulate key pathways involved in disease progression .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of BTK. The compound binds to the active site of BTK, preventing its phosphorylation and subsequent activation . This inhibition disrupts downstream signaling pathways that are essential for cell proliferation and survival. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins, further contributing to its therapeutic potential .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its inhibitory activity over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits BTK activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal therapeutic window for its use. Threshold effects and dose-response relationships are critical for understanding the compound’s safety and efficacy in vivo .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall pharmacokinetic profile. Understanding these metabolic pathways is essential for predicting the compound’s behavior in biological systems and optimizing its therapeutic potential .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins . The compound’s localization and accumulation in specific tissues can impact its efficacy and safety. Studies have shown that the compound is efficiently transported across cellular membranes, allowing it to reach its target sites and exert its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall efficacy as a therapeutic agent .

Properties

IUPAC Name

tert-butyl 4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-20(2,3)26-19(25)23-13-11-22(12-14-23)18-17-9-6-10-24(17)16-8-5-4-7-15(16)21-18/h4-10H,11-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSQDZMRYAWTDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3N4C2=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.